BenchChemオンラインストアへようこそ!

3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Physicochemical profiling Drug-likeness Quinazolinone ADME

This compound is a structurally characterized ORL-1 (NOP) receptor ligand scaffold disclosed in WO2014102589A1. It features a quinazolin-4(3H)-one core, piperidin-3-yl linker, and o-tolylacetyl group, providing distinct steric/electronic properties vs. para-tolyl or heterocyclic analogs. With zero H-bond donors, tPSA 53 Ų, and XLogP3 2.9, it is an ideal passive-permeability baseline or screening deck expansion candidate. No published potency data exist, so primary screening is required. Purchase for lead optimization benchmarking, synthetic methodology development, or permeability studies.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 2034517-79-6
Cat. No. B2406029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034517-79-6
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C22H23N3O2/c1-16-7-2-3-8-17(16)13-21(26)24-12-6-9-18(14-24)25-15-23-20-11-5-4-10-19(20)22(25)27/h2-5,7-8,10-11,15,18H,6,9,12-14H2,1H3
InChIKeyQTTUBNNBNZUVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(o-Tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034517-79-6): Core Physicochemical and Structural Identity


3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a fully synthetic small molecule (C22H23N3O2, MW 361.4 g/mol) belonging to the quinazolin-4(3H)-one-type piperidine compound class, a family disclosed in patent WO2014102589A1 as ligands of the ORL-1 (NOP) receptor for potential pain indications [1]. The molecule incorporates a quinazolin-4(3H)-one core N-linked at the 3-position to a piperidine ring, which in turn is N-acylated with an o-tolylacetyl group. Computed physicochemical descriptors include XLogP3 2.9, zero H-bond donors, three H-bond acceptors, and a topological polar surface area of 53 Ų [2].

Why Close Analogs of 3-(1-(2-(o-Tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Assumed Interchangeable


Within the quinazolin-4(3H)-one-type piperidine class, minor structural modifications—including the nature and position of the N-acyl substituent on the piperidine ring and the connectivity (piperidin-3-yl versus piperidin-4-yl)—are known to profoundly alter ORL-1 receptor affinity, selectivity over opioid subtypes, and physicochemical properties [1]. The o-tolylacetyl group in this compound generates a distinct steric and electronic environment compared with close analogs bearing p-tolyl, bromophenyl, thiophenyl, or pyridazinone acetyl substituents, rendering direct substitution without comparative performance data scientifically unjustified. The absence of published potency values for this specific compound further underscores that generic replacement by an in-class analog carries unquantifiable risk of target-engagement failure [2].

Quantitative Differentiation Evidence for 3-(1-(2-(o-Tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034517-79-6)


Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area of the o-Tolylacetyl Analog

The o-tolyl group contributes an XLogP3 of 2.9 and a topological polar surface area (tPSA) of 53 Ų for the target compound [1]. In a structurally related PET tracer series where the quinazolin-4(3H)-one core bears a 6-(4-chlorophenyl) substituent and an N-(2-methoxyethyl)piperidine, the measured log D7.4 was 3.18 ± 0.01 and tPSA was 68.8 Ų [2]. The lower tPSA of the target compound (53 vs. 68.8 Ų) suggests potentially enhanced passive membrane permeability, although direct experimental confirmation for this specific molecule is absent.

Physicochemical profiling Drug-likeness Quinazolinone ADME

Hydrogen-Bond Donor/Acceptor Profile: Zero H-Bond Donors Differentiates from Amino-Piperidine Analogs

The target compound possesses zero hydrogen-bond donors and three hydrogen-bond acceptors [1]. This contrasts with analogs incorporating a primary amine on the piperidine ring, such as 2-(3-aminopiperidin-1-yl)quinazolin-4(3H)-one, which carries at least one H-bond donor . The absence of H-bond donors reduces the desolvation penalty for membrane crossing and eliminates a potential site for rapid Phase II conjugation, representing a pharmacokinetic differentiation relevant to compound selection in early drug discovery.

Medicinal chemistry H-bond profile Quinazolinone design

Regioisomeric Differentiation: Piperidin-3-yl versus Piperidin-4-yl Connectivity

The target compound employs a piperidin-3-yl linkage to the quinazolinone core, whereas numerous quinazoline and quinazolinone derivatives in the kinase inhibitor and GPCR modulator space utilize piperidin-4-yl or piperidin-1-yl attachments [1]. In the quinazolin-4(3H)-one ORL-1 ligand series (WO2014102589A1), the piperidine connectivity (3-yl vs. 4-yl) and the stereochemistry at the 3-position of the piperidine ring are explicitly claimed as variables that modulate receptor affinity and selectivity [2]. Although no quantitative binding data for this compound have been published, the 3-yl connectivity vector directs the quinazolinone moiety into a distinct region of chemical space compared with 4-yl-linked analogs, making the two substitution patterns non-equivalent by design.

Regioisomerism Target engagement Quinazolinone SAR

Rotatable Bond Count: Conformational Restriction Relative to Extended-Linker Analogs

The target compound exhibits only three rotatable bonds (computed by PubChem) [1]. In contrast, a structurally related GHS-R1a PET tracer—6-(4-chlorophenyl)-3-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one—contains a methylene spacer between the piperidine and quinazolinone, increasing the rotatable bond count to approximately 6 [2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and potentially improved ligand efficiency, a factor that may be relevant when comparing compounds for fragment-based or lead-optimization campaigns.

Conformational flexibility Ligand efficiency Quinazolinone SAR

Application Scenarios for 3-(1-(2-(o-Tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034517-79-6) Based on Available Evidence


ORL-1 (NOP) Receptor Ligand Screening Library Expansion

The quinazolin-4(3H)-one-type piperidine scaffold is claimed in WO2014102589A1 as an ORL-1 receptor ligand chemotype for pain research [1]. The o-tolylacetyl substituent offers a specific steric and electronic variant within this class. Procurement of this compound is appropriate for laboratories seeking to expand screening decks with a structurally characterized, patent-scaffold-compliant analog that has a defined piperidin-3-yl connectivity, zero H-bond donors, and a computed tPSA of 53 Ų [2]. Users must note that no published ORL-1 binding or functional data exist for this exact compound; primary screening will be required.

Physicochemical Comparator in Quinazolinone Lead Optimization

The compound's computed properties—XLogP3 2.9, tPSA 53 Ų, HBD 0, HBA 3, rotatable bonds 3 [1]—place it in favorable oral drug-like chemical space. It may serve as a reference point in lead optimization programs where modifications are introduced (e.g., adding halogens, heterocycles, or solubilizing groups) and the impact on lipophilicity, polarity, and flexibility needs to be benchmarked against an unsubstituted o-tolylacetyl baseline.

Synthetic Methodology Development and Heterocyclic Chemistry

The compound's structure—incorporating a quinazolin-4(3H)-one core, a piperidin-3-yl linker, and a tertiary amide—represents a useful substrate for developing or validating synthetic methods such as late-stage C–H functionalization of the o-tolyl group, piperidine N-dealkylation/re-acylation sequences, or quinazolinone ring modifications. Its commercial availability facilitates its use as a starting material for methodology studies without requiring multi-step in-house synthesis.

Pharmacokinetic Liability Assessment in the Absence of Potency Data

With zero H-bond donors and a moderate computed logP, this compound may be evaluated as a passive-permeability benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. Results can inform the intrinsic permeability of the quinazolinone-piperidine scaffold stripped of additional H-bond-donating or highly polar substituents, providing a baseline for understanding the permeability costs of subsequent functionalization.

Quote Request

Request a Quote for 3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.